N-Méthyl-1,3-benzothiazol-6-amine

Vue d'ensemble

Description

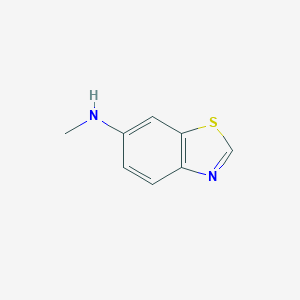

N-Methyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with a methyl group and an amine group attached to the nitrogen and carbon atoms, respectively.

Applications De Recherche Scientifique

N-Methyl-1,3-benzothiazol-6-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

N-Methyl-1,3-benzothiazol-6-amine, also known as N-METHYL-6-BENZOTHIAZOLAMINE, has been found to have potent activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the loss of cell wall integrity and eventually cell death .

Pharmacokinetics

The compound’s potent anti-tubercular activity suggests that it may have suitable pharmacokinetic properties that allow it to reach its target in the mycobacterial cell and exert its inhibitory effect .

Result of Action

The primary result of the action of N-Methyl-1,3-benzothiazol-6-amine is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the loss of cell wall integrity and cell death .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-Methyl-1,3-benzothiazol-6-amine are not fully understood yet. Benzothiazole derivatives have shown significant inhibition potency against M. tuberculosis . This suggests that N-Methyl-1,3-benzothiazol-6-amine may interact with certain enzymes, proteins, and other biomolecules involved in the life cycle of M. tuberculosis.

Cellular Effects

Benzothiazole derivatives have shown to inhibit the proliferation of certain cancer cells . Therefore, it is possible that N-Methyl-1,3-benzothiazol-6-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been found to interact with the target DprE1, a potent inhibitor with enhanced anti-tubercular activity . This suggests that N-Methyl-1,3-benzothiazol-6-amine may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Methyl-1,3-benzothiazol-6-amine can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another method includes the cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions typically involve the use of solvents like dioxane and catalysts such as sodium metabisulfite .

Industrial Production Methods

Industrial production of N-Methyl-1,3-benzothiazol-6-amine often employs efficient and economical methods. For instance, the preparation of 2-substituted benzothiazoles from N-substituted-N-(2-halophenyl)thioureas or N-(2-halophenyl) thioamides through base-promoted intramolecular C–S bond coupling cyclization in dioxane is a widely used method .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-Methyl-1,3-benzothiazol-6-amine include:

- 2-Amino-6-methylbenzothiazole

- 2-Chloro-6-methylbenzothiazole

- 2-Aminobenzothiazole-6-carboxylic acid

Uniqueness

N-Methyl-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

N-Methyl-1,3-benzothiazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of N-Methyl-1,3-benzothiazol-6-amine

N-Methyl-1,3-benzothiazol-6-amine belongs to the benzothiazole family, known for their varied biological activities, including antibacterial, antifungal, and anticancer properties. The compound has been identified as a promising candidate for drug development, particularly against Mycobacterium tuberculosis and various cancer cell lines.

Target of Action

The primary target of N-Methyl-1,3-benzothiazol-6-amine is DprE1 , an essential enzyme involved in the biosynthesis of the bacterial cell wall in Mycobacterium tuberculosis. By inhibiting DprE1, the compound disrupts the arabinogalactan biosynthesis pathway crucial for mycobacterial survival.

Mode of Action

The interaction with DprE1 leads to significant inhibition of bacterial growth. This mechanism is particularly relevant for developing new anti-tubercular agents, especially against drug-resistant strains.

Antimicrobial Activity

N-Methyl-1,3-benzothiazol-6-amine exhibits potent antimicrobial properties against a range of pathogens. Research indicates that it has effective activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 32 |

| Pseudomonas aeruginosa | 32 |

| Candida species | 16 - 32 |

These results highlight its potential as an antibacterial agent .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. A study evaluated its effects on human breast cancer cell lines MDA-MB-231 and MCF-7. The IC50 values obtained were as follows:

| Compound | MDA-MB-231 (IC50 µM) | MCF-7 (IC50 µM) |

|---|---|---|

| N-Methyl-1,3-benzothiazol-6-amine | 14.0 ± 0.5 | 26.2 ± 0.9 |

| Thalidomide | 413.0 ± 2.0 | 360.0 ± 2.0 |

These findings indicate that N-Methyl-1,3-benzothiazol-6-amine exhibits significantly higher anticancer activity compared to thalidomide .

Case Studies and Research Findings

Numerous studies have explored the biological activities of benzothiazole derivatives, including N-Methyl-1,3-benzothiazol-6-amine:

- Antimicrobial Efficacy : A study demonstrated that derivatives containing the benzothiazole moiety exhibited significant antimicrobial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa) with MIC values ranging from 16 to 32 µg/mL .

- Anticancer Properties : In vitro studies revealed that N-Methyl-1,3-benzothiazol-6-amine effectively induced apoptosis in breast cancer cells and inhibited their migration .

- Neurotoxicity Studies : Research on related compounds has shown that many benzothiazole derivatives possess low neurotoxicity while exhibiting anticonvulsant properties .

Propriétés

IUPAC Name |

N-methyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOVHZDMEIGOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442665 | |

| Record name | N-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161557-60-4 | |

| Record name | N-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.